molecular formula C41H41N3O10 B14745866 [(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate

[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate

Cat. No.: B14745866
M. Wt: 735.8 g/mol
InChI Key: XGZQNQANWBTCKF-LZURGKRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-O-Acetyl-5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine is a synthetic nucleoside derivative. . Its unique molecular structure makes it a promising candidate for the development of effective antiviral agents and cancer treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-O-Acetyl-5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various functionalized derivatives.

Scientific Research Applications

3’-O-Acetyl-5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential antiviral properties, particularly against hepatitis C and HIV.

    Medicine: Investigated for its potential use in cancer chemotherapy, showing promise in preclinical studies.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3’-O-Acetyl-5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine involves its interaction with specific molecular targets and pathways. In the context of antiviral activity, it may inhibit viral replication by interfering with the viral RNA or DNA synthesis. In cancer treatment, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzylaminocarbony-3’-O-acetyl-2’-O-methyl-5’-O-DMTr-uridine
  • 5-Benzylaminocarbony-3’-O-acetyl-2’-O-methyl-5’-O-(4,4’-dimethoxytrityl)uridine

Uniqueness

3’-O-Acetyl-5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its acetyl, benzylaminocarbonyl, and DMT groups contribute to its stability, solubility, and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C41H41N3O10

Molecular Weight

735.8 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate

InChI

InChI=1S/C41H41N3O10/c1-26(45)53-35-34(54-39(36(35)51-4)44-24-33(38(47)43-40(44)48)37(46)42-23-27-11-7-5-8-12-27)25-52-41(28-13-9-6-10-14-28,29-15-19-31(49-2)20-16-29)30-17-21-32(50-3)22-18-30/h5-22,24,34-36,39H,23,25H2,1-4H3,(H,42,46)(H,43,47,48)/t34-,35-,36-,39-/m1/s1

InChI Key

XGZQNQANWBTCKF-LZURGKRNSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(=O)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.